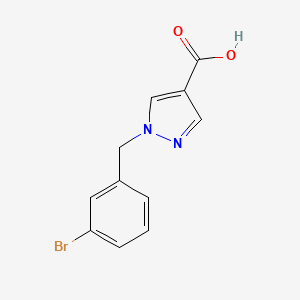

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIKZQZADWDNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Ring Formation

A common approach uses ethyl acetoacetate or related β-keto esters as starting materials, which react with hydrazine or substituted hydrazines to form the pyrazole ring. For example, ethyl acetoacetate reacts with methylhydrazine under controlled heating to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives, which can be adapted for other substituents.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | Heat at 110–120 °C, reflux 4 h | Formation of intermediate (Compound A) |

| 2 | Compound A, methylhydrazine (40% aqueous), sodium hydroxide, toluene | 8–20 °C, stirring 1 h | Pyrazole ring closure (Compound B) |

| 3 | Compound B, 15% HCl | Heat at 85–90 °C, stirring | Acidification, isolation of pyrazole-4-carboxylic acid |

This method yields pyrazole-4-carboxylic acid derivatives with high purity (~98.5%) and good yield.

Acidification and Isolation

The sodium enolate intermediates are acidified using hydrochloric acid or carbonic acid generated in situ, facilitating precipitation of the pyrazole carboxylic acid product. Centrifugation and drying yield the solid acid compound.

Industrial and Scale-Up Considerations

Industrial synthesis adapts these laboratory methods to continuous flow reactors and automated process controls to maximize yield and purity while minimizing waste and reaction time. Parameters such as temperature, stoichiometry, and solvent choice are optimized for scale-up.

Purification and Characterization

Purification is typically achieved by flash chromatography using solvent gradients (e.g., cyclohexane/ethyl acetate). The purified compound is characterized by:

- NMR Spectroscopy: ^1H NMR signals confirm pyrazole and benzyl protons; characteristic chemical shifts include δ 7.7–7.8 ppm (pyrazole-H) and δ ~5.1 ppm (benzyl-CH2).

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 349.0169 for related brominated pyrazole esters).

- Infrared Spectroscopy: Functional groups such as carboxylic acid (broad OH stretch) and pyrazole ring vibrations are identified.

- Melting Point: Consistent melting points (e.g., 94.7–95.2 °C for related esters) indicate purity and crystallinity.

Summary Table of Key Preparation Steps

Research Findings and Optimization Notes

- Reaction Temperature Control: Maintaining low to moderate temperatures during coupling (0–50 °C) prevents side reactions such as ester hydrolysis or decomposition of sensitive intermediates.

- Stoichiometric Ratios: Using slight excess of brominated benzyl halide ensures complete substitution without excessive waste.

- Solvent Selection: Polar aprotic solvents facilitate nucleophilic substitution and improve yields.

- Protecting Groups: In some cases, protecting groups may be employed on the carboxylic acid to avoid side reactions during coupling.

- Continuous Flow Synthesis: Industrial processes benefit from continuous flow reactors to improve safety and scalability.

化学反应分析

Types of Reactions: 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry Applications

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid has shown potential as a lead compound in drug discovery. Its structural features enable it to interact with various biological targets.

Anticancer Activity

Several studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against different cancer cell lines. For instance, a study demonstrated that modifications of the pyrazole ring can enhance the selectivity and potency against specific tumor types. The mechanism often involves the induction of apoptosis in malignant cells, making this compound a candidate for further development in anticancer therapies .

Neuropharmacological Effects

Research has suggested that compounds similar to this compound may influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction is crucial for developing treatments for neurodegenerative diseases and psychiatric disorders .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. Its ability to inhibit certain biochemical pathways in plants can lead to effective weed management strategies.

Herbicidal Activity

Studies have reported that pyrazole derivatives can disrupt plant growth by inhibiting key enzymes involved in metabolic processes. This property can be harnessed to develop new herbicides that are both effective and environmentally friendly .

Material Science Applications

In material science, this compound serves as a precursor for synthesizing advanced materials, including polymers and coatings.

Synthesis of Polymers

The compound can be polymerized to create materials with specific properties, such as enhanced thermal stability or chemical resistance. Research into its polymerization has shown promising results for applications in coatings and composite materials .

Case Studies

作用机制

The mechanism of action of 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity for its targets, while the pyrazole ring can participate in various interactions, such as hydrogen bonding and π-π stacking.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

生物活性

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid is a compound characterized by its pyrazole ring structure and a bromobenzyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The molecular formula of this compound is C₁₁H₉BrN₂O₂, indicating the presence of bromine, nitrogen, and carboxylic acid functional groups that may influence its biological properties.

Chemical Structure and Properties

The structural features of this compound include:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Bromobenzyl Substituent : Enhances chemical reactivity and potential biological activity.

- Carboxylic Acid Group : Imparts acidic properties which may be relevant in biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Anti-inflammatory Activity

Preliminary studies suggest that compounds within this class may possess anti-inflammatory effects. The mechanism likely involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

There is emerging evidence that pyrazole derivatives can exhibit anticancer properties. For instance, structural modifications in related compounds have shown improved cytotoxicity against various cancer cell lines, suggesting that this compound may also have similar effects .

Understanding the mechanism of action for this compound is crucial for elucidating its biological effects. Interaction studies indicate that this compound may interact with specific molecular targets such as enzymes involved in inflammatory pathways or cancer cell proliferation pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their potential applications:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that pyrazole derivatives inhibited the production of TNF-alpha and IL-6 in macrophages, suggesting a strong anti-inflammatory profile .

- Cytotoxicity Assays :

-

Structure-Activity Relationship (SAR) :

- Research on SAR has revealed that modifications at the bromobenzyl position can enhance binding affinity to target proteins involved in tumor growth and inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl and methyl groups | Used as an intermediate in fungicides |

| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Nitro group at position 3 | Exhibits distinct non-covalent bonding properties |

| 4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Benzoyl and phenyl substituents | Known for its hypoglycemic effects |

This table highlights the diversity within the pyrazole family while emphasizing the unique bromobenzyl substitution in this compound, which may contribute to its distinct biological properties.

常见问题

Q. Key Parameters :

- Temperature control during cyclocondensation and azide formation.

- Solvent polarity for intermediate solubility and reaction efficiency.

- Stoichiometric excess of reagents (e.g., 7.5 equiv. azido(trimethyl)silane) to drive reactions to completion .

What spectroscopic and analytical techniques are essential for characterizing this compound?

Basic

Characterization relies on:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions. For example, a related compound showed diagnostic peaks at δ 7.74 (pyrazole-H), 5.14 (benzyl-CH2), and 161.5 ppm (C=O) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M]+ at m/z 349.0169 vs. calculated 349.0169) .

- Infrared (IR) Spectroscopy : Peaks for C=O (1681 cm⁻¹) and azide groups (2129 cm⁻¹) .

- Melting Point (MP) Analysis : Consistency with literature values (e.g., MP = 94.7–95.2°C) .

Advanced : X-ray crystallography can resolve structural ambiguities, as demonstrated for pyrazole derivatives in crystallographic studies .

How can researchers resolve contradictions in spectroscopic data during characterization?

Advanced

Contradictions may arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

- Cross-Validation : Use multiple techniques (e.g., HPLC purity checks alongside NMR/MS).

- Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in substituents).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- Crystallographic Analysis : Resolve ambiguities in substituent positioning via single-crystal X-ray diffraction .

Example : In triazenylpyrazole synthesis, TLC monitoring ensured reaction completion, while column chromatography eliminated azide-related impurities .

What strategies are employed to evaluate the biological activity of this compound in medicinal chemistry?

Q. Advanced

- In Vitro Assays : Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to identify molecular targets.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromobenzyl vs. methylbenzyl groups) to assess impact on bioactivity .

- In Vivo Models : Test efficacy in disease models (e.g., anti-inflammatory or antitumor activity in rodents).

- Computational Docking : Predict binding modes with target proteins using software like AutoDock or Schrödinger .

Case Study : Pyrazole derivatives with trifluoromethyl groups showed enhanced metabolic stability in pharmacokinetic studies, guiding analog design .

How can computational methods predict the reactivity or interactions of this compound?

Q. Advanced

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) Simulations : Study solvation effects or protein-ligand binding dynamics over time.

- Docking Studies : Screen against target proteins (e.g., COX-2 or EGFR kinases) to prioritize synthetic targets .

Example : Theoretical IR spectra of pyrazole-4-carboxylic acid derivatives matched experimental data, validating computational models .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Q. Advanced

- Reaction Exotherms : Controlled addition of reagents (e.g., azides) to prevent runaway reactions.

- Purification at Scale : Replace column chromatography with recrystallization or continuous flow systems.

- Byproduct Management : Optimize stoichiometry to minimize triazenyl or dimeric byproducts .

Data-Driven Optimization : Design of experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio) affecting yield and purity.

How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of this compound?

Q. Advanced

- Electron-Withdrawing Groups (e.g., Br) : Increase acidity of the carboxylic acid (pKa ~3–4) and alter solubility.

- Benzyl Substituents : Bulky groups (e.g., 4-tert-butylbenzyl) enhance lipophilicity, impacting membrane permeability .

- Positional Isomerism : 3-Bromobenzyl vs. 4-bromobenzyl affects dipole moments and crystal packing .

Case Study : 1-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 138907-85-4) showed distinct NMR shifts compared to its 3-bromo analog due to differing electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。